1-Iodo-4-(perfluorohexyl)butane
Overview
Description
1-Iodo-4-(perfluorohexyl)butane is a halogenated organic compound with the molecular formula C10H8F13I and a molecular weight of 502.05 g/mol. This compound is characterized by its unique structure, which includes a perfluorohexyl group attached to a butane backbone with an iodine atom at the terminal position. It is widely used in scientific and industrial research due to its distinctive chemical properties.
Preparation Methods
1-Iodo-4-(perfluorohexyl)butane can be synthesized through various synthetic routes. One common method involves the reaction of perfluorohexyl iodide with 1-butene under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Iodo-4-(perfluorohexyl)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form various products depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products. Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
1-Iodo-4-(perfluorohexyl)butane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of biological systems due to its unique properties.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(perfluorohexyl)butane involves its interaction with molecular targets through its perfluoroalkyl chain and iodine atom. The compound’s effects are mediated by its ability to participate in various chemical reactions, leading to the formation of new products with desired properties. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
1-Iodo-4-(perfluorohexyl)butane can be compared with other perfluoroalkyl halides, such as perfluoroalkyl bromides and iodides. These compounds share similar structural features but differ in their reactivity and applications. For example:
Perfluoroalkyl Bromides: Often used as fire-extinguishing agents and intermediates in the synthesis of other fluorinated compounds.
Perfluoroalkyl Iodides: . The uniqueness of this compound lies in its specific structure, which imparts distinct properties and makes it suitable for specialized applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-10-iododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F13I/c11-5(12,3-1-2-4-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCPRBGZFGTRGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F13I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30784341 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-10-iododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30784341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38565-61-6 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-10-iododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30784341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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